![molecular formula C18H19NO6S B2718747 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1448027-21-1](/img/structure/B2718747.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide” appears to contain several functional groups including a benzodioxole, a sulfonamide, and a dihydrobenzofuran . These functional groups are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the benzodioxole might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and partition coefficient could be predicted using computational methods .Applications De Recherche Scientifique
Ocular Hypotensive Activity
Research on derivatives of benzo[b]thiophene-2-sulfonamide, a closely related compound, has shown potential utility as topically active inhibitors of ocular carbonic anhydrase, which could be useful in the treatment of glaucoma. Among these compounds, specific derivatives have demonstrated significant ocular hypotensive activity, marking them as promising agents for clinical evaluation in glaucoma management (Graham et al., 1989).
Environmental Degradation of Sulfonamides
A study on the microbial degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 revealed an unusual pathway initiated by ipso-hydroxylation followed by fragmentation, indicating a novel strategy for eliminating sulfonamide antibiotics from the environment. This degradation pathway leads to the breakdown of various sulfonamides, highlighting the environmental persistence and potential resistance propagation issues associated with these compounds (Ricken et al., 2013).
Antimicrobial Activity
Sulfonamides containing specific scaffolds have been synthesized and evaluated for their antimicrobial activity. One study focused on derivatives featuring 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid, which showed activity against a variety of bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. These derivatives underscore the potential of sulfonamides in developing new antimicrobial agents (Krátký et al., 2012).
Enzyme Inhibition for Therapeutic Applications
The synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety has been reported, with these compounds being screened for their inhibitory activity against various enzymes and bacterial strains. Some derivatives demonstrated significant inhibitory effects on lipoxygenase and moderate effects on acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, along with antibacterial properties. This research highlights the therapeutic potential of sulfonamide derivatives in treating diseases associated with enzyme dysregulation (Irshad et al., 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-18(20,13-2-4-16-17(9-13)25-11-24-16)10-19-26(21,22)14-3-5-15-12(8-14)6-7-23-15/h2-5,8-9,19-20H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIXGBPSGPMYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)(C3=CC4=C(C=C3)OCO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,7-dimethyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B2718664.png)
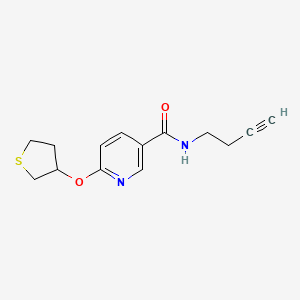
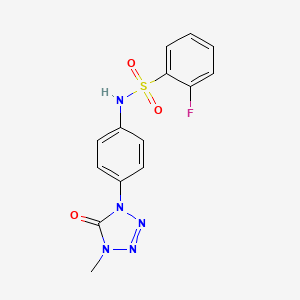
![3-Methoxy-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine 2,2,2-trifluoroacetate](/img/structure/B2718671.png)
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B2718673.png)
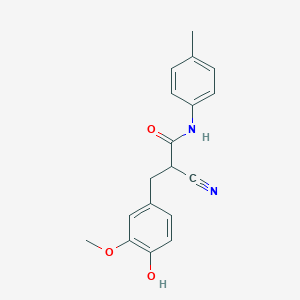
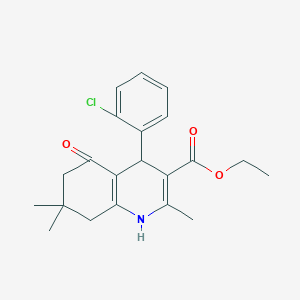
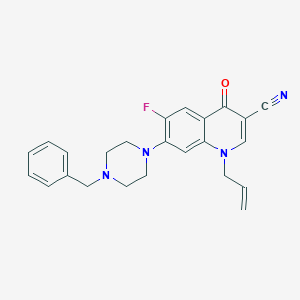

![2-(4-chlorophenoxy)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2718679.png)

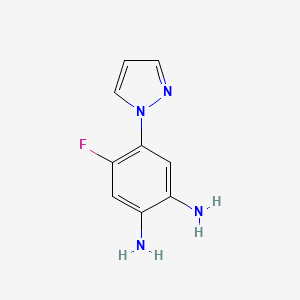
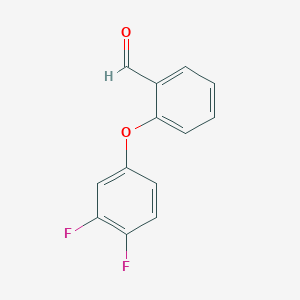
![3-Methyl-6-(4-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2718686.png)